Pan-Genotypic HCV Inhibition: Cynaropicrin vs. Grosheimol
Cynaropicrin exhibits broad-spectrum, pan-genotypic inhibition of Hepatitis C Virus (HCV) replication, with an EC50 range that is 3.8- to 6.6-fold lower than that of its close structural analog, grosheimol. While both are guaianolides isolated from artichoke, the presence of the C8-hydroxymethacrylate ester in cynaropicrin is essential for its superior antiviral potency. [1]
| Evidence Dimension | Inhibition of HCV replication (EC50) |
|---|---|
| Target Compound Data | 0.40 - 1.44 μM (across 8 genotypes: 1a, 1b, 2b, 3a, 4a, 5a, 6a, 7a) |
| Comparator Or Baseline | Grosheimol: 2.66 - 8.65 μM (across the same 8 genotypes) |
| Quantified Difference | Cynaropicrin is 3.8x to 6.6x more potent (lower EC50). |
| Conditions | Huh7.5 cells infected with chimeric HCV reporter viruses representing 8 genotypes. |
Why This Matters
For researchers developing or screening anti-HCV agents, selecting cynaropicrin over grosheimol provides a pan-genotypic tool compound with significantly higher intrinsic potency, enabling robust inhibition across all major HCV clades in vitro.
- [1] Elsebai MF, et al. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke. J Virol. 2016;90(4):1918-1930. DOI: 10.1128/JVI.02688-15 View Source
